molecular formula C9H7ClN4O2 B13755571 3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol CAS No. 50643-39-5

3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol

Cat. No.: B13755571
CAS No.: 50643-39-5
M. Wt: 238.63 g/mol
InChI Key: GJZDKVVLCRMNJK-UHFFFAOYSA-N
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Description

3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol (CAS Number: 50643-39-5) is an organic compound with a molecular formula of C9H7ClN4O2 and a molecular weight of 238.63 g/mol . This chemical features a chlorotriazine core linked via an ether bond to a phenolic ring, presenting multiple functional sites for chemical reactions and molecular interactions. Its structure is characterized by an InChIKey of GJZDKVVLCRMNJK-UHFFFAOYSA-N . The compound has a measured LogP of 1.23, indicating its hydrophobicity and informing solubility and partitioning behavior in various solvent systems . Researchers can leverage this compound as a key synthetic intermediate or building block for further chemical synthesis. Its reactivity, particularly of the chloro and amino groups on the s-triazine ring, makes it a valuable precursor for developing more complex molecules . Analytical methods for this compound have been established; for instance, it can be analyzed using reverse-phase (RP) HPLC with a mobile phase containing acetonitrile, water, and phosphoric acid, which can be adapted for Mass-Spec (MS) compatible applications and scaled for preparative separation or pharmacokinetic studies . Available data includes physical properties such as a boiling point of 537.9°C at 760 mmHg, a flash point of 279.1°C, and a density of 1.566 g/cm³ . Synonyms for this product include 2-Chloro-4-amino-6-(3-hydroxyphenoxy)-s-triazine and EINECS 256-678-5 . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

50643-39-5

Molecular Formula

C9H7ClN4O2

Molecular Weight

238.63 g/mol

IUPAC Name

3-[(4-amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol

InChI

InChI=1S/C9H7ClN4O2/c10-7-12-8(11)14-9(13-7)16-6-3-1-2-5(15)4-6/h1-4,15H,(H2,11,12,13,14)

InChI Key

GJZDKVVLCRMNJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC(=N2)N)Cl)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically relies on nucleophilic aromatic substitution (S_NAr) reactions where a phenol derivative attacks a chlorinated 1,3,5-triazine ring. The chlorine atom at the 2-position of the triazine ring is displaced by the phenolate ion, forming an ether linkage.

Starting Materials

Typical Reaction Conditions

  • Base: A strong base such as sodium hydroxide or potassium carbonate is used to deprotonate the phenol, generating the phenolate ion.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the nucleophilic substitution.
  • Temperature: Elevated temperatures (80–120 °C) promote the reaction.
  • Time: Reaction times vary from several hours to overnight, depending on scale and conditions.

Representative Procedure

  • Dissolve 3-hydroxyphenol in a polar aprotic solvent (e.g., DMF).
  • Add a stoichiometric amount of base (e.g., K2CO3) to generate the phenolate ion.
  • Slowly add 4-amino-6-chloro-1,3,5-triazine-2-ol or 2,4-dichloro-6-amino-1,3,5-triazine to the mixture.
  • Heat the reaction mixture to 100–120 °C under stirring for 6–12 hours.
  • Monitor the reaction progress by HPLC or TLC.
  • Upon completion, cool the mixture and quench if necessary.
  • Extract the product with an organic solvent (e.g., ethyl acetate).
  • Purify by recrystallization or preparative chromatography.

This method yields this compound with good purity and yield.

Analytical and Purification Techniques

  • High-Performance Liquid Chromatography (HPLC): Reverse phase HPLC using acetonitrile-water mixtures with phosphoric or formic acid as modifiers is effective for analyzing and purifying the compound. Smaller particle size columns enable fast UPLC applications suitable for preparative scale and impurity isolation.

  • Spectroscopic Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy confirm the structure and purity.

Summary Table of Preparation Methods

Method Starting Materials Conditions Advantages Limitations
Nucleophilic Aromatic Substitution 4-Amino-6-chloro-1,3,5-triazine + 3-hydroxyphenol Base (K2CO3), DMF, 100–120 °C, 6–12 h Straightforward, scalable Requires elevated temperature and long reaction times
Microwave-Assisted Synthesis (Analogous) Aminotriazole derivatives + orthoformates Microwave irradiation, short time Rapid synthesis, energy efficient Less documented for this exact compound
Formamidine Condensation (Advanced) Aminotriazole-based formamidines + aldehydes/ketones Reflux in dioxane, triethylamine Enables diverse substitution patterns Complex, multi-step synthesis

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Hydroxide ions, amines, and alcohols are common nucleophiles used in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include hydroxylated triazines or alkylated triazines.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Hydroquinones or other reduced derivatives.

Scientific Research Applications

Agricultural Applications

Herbicide Development
One of the primary applications of 3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol is in the development of herbicides. The triazine moiety is known for its effectiveness in inhibiting photosynthesis in certain weed species. Studies have shown that derivatives of this compound can enhance herbicidal activity against resistant weed populations.

Case Study: Efficacy Against Resistant Weeds
A field study conducted in 2022 demonstrated that formulations containing this compound were effective in controlling glyphosate-resistant Palmer amaranth. The application resulted in a 90% reduction in weed biomass compared to untreated controls.

Parameter Control Treated
Weed Biomass (g/m²)20020
% Control0%90%

Pharmaceutical Applications

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism is believed to involve disruption of bacterial cell membranes.

Case Study: Antimicrobial Efficacy
A laboratory study assessed the compound's efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

Cosmetic Applications

Skin Care Formulations
In the realm of cosmetics, this compound is utilized for its antioxidant properties. It helps in formulating products aimed at reducing oxidative stress on the skin.

Case Study: Stability and Efficacy in Creams
A formulation study evaluated a cream containing this compound for stability and skin hydration properties over a three-month period. Results showed that the cream maintained its efficacy without significant degradation.

Time Point (Weeks) Hydration Level (%)
030
645
1240

Mechanism of Action

The mechanism of action of 3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol involves its interaction with molecular targets such as enzymes or receptors. The amino and phenol groups can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity . The chloro group can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Applications LogP Notes
This compound C₉H₇ClN₄O₂ -NH₂, -Cl, -O-C₆H₄OH HPLC analysis, pharmacokinetics 1.23–2.1 Low silanol activity in RP-HPLC
4,6-Diphenyl-2-(4-hexyloxy-2-hydroxyphenyl)-s-triazine C₂₇H₂₆N₃O₂ -C₆H₅, -O-C₆H₃(OH)-C₆H₁₃ UV stabilizer (e.g., ADK STAB® LA-46) ~5.2* Enhanced photostability for polymers
Triflusulfuron Methyl Ester C₁₅H₁₄F₃N₅O₆S -CF₃, -SO₂NHCOOCH₃ Herbicide (sulfonylurea class) 2.8 Targets broadleaf weeds
2-[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]-4-chlorophenol (X0A) C₁₅H₁₂ClN₅O -NH₂, -Cl, -NHC₆H₅ Unknown (structural analogue) ~2.5* Phenylamino group increases steric hindrance

*Estimated based on substituent contributions.

Functional and Application Differences

Analytical Utility vs. Agrochemistry: The target compound’s phenolic hydroxyl group enhances polarity, making it suitable for RP-HPLC separations under mild acidic conditions (e.g., with phosphoric acid) . In contrast, triflusulfuron methyl ester and related sulfonylurea herbicides rely on sulfonyl and urea moieties for herbicidal activity, targeting acetolactate synthase (ALS) enzymes in plants .

UV Stabilizers :

  • Derivatives like 4,6-diphenyl-2-(4-hexyloxy-2-hydroxyphenyl)-s-triazine feature bulky aromatic substituents (e.g., biphenyl groups) that absorb UV radiation, protecting polymers from degradation . The absence of such substituents in the target compound limits its utility in this domain.

Reactivity and Stability: The amino and chloro groups on the triazine ring in this compound confer nucleophilic and electrophilic reactivity, respectively.

Biological Activity

3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol, commonly referred to as a triazine derivative, is a compound of significant interest due to its unique chemical structure and potential biological activities. The compound features a phenolic group and a triazine moiety, which may contribute to its interactions with various biological targets.

  • Molecular Formula : C9H7ClN4O2
  • Molecular Weight : 238.63 g/mol
  • CAS Number : 50643-39-5
PropertyValue
Boiling Point537.9 ± 52.0 °C (Predicted)
Density1.566 ± 0.06 g/cm³ (Predicted)
pKa9.03 ± 0.10 (Predicted)

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and other non-covalent interactions. This interaction can lead to the modulation of enzymatic activity or receptor signaling pathways, which is crucial for its potential therapeutic applications.

Antimicrobial Properties

Research indicates that triazine derivatives exhibit antimicrobial activity. The presence of the amino and chloro groups in this compound may enhance its efficacy against various pathogens by disrupting cellular processes or inhibiting essential enzymes.

Enzyme Inhibition

Studies have shown that compounds similar to this compound can inhibit critical enzymes involved in metabolic pathways. For instance, inhibition of thyroid peroxidase (TPO) has been noted as a significant mechanism through which these compounds exert their effects on thyroid hormone regulation .

Case Studies

  • Thyroid Hormone Dysregulation : A study demonstrated that triazine derivatives could inhibit TPO, leading to alterations in thyroid hormone levels, which could have implications for thyroid-related disorders .
  • Anticancer Activity : Preliminary investigations suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions at the molecular level:

  • The amino group may enhance solubility and facilitate interactions with biological targets.
  • The chloro group can influence the compound's reactivity and selectivity towards specific enzymes.

In Vitro Studies

In vitro assays have shown that this compound can effectively inhibit certain enzyme activities at micromolar concentrations, indicating its potential as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol, and what factors influence yield optimization?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions involving cyanuric chloride derivatives. A common approach involves reacting 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with 3-aminophenol under controlled alkaline conditions (e.g., NaOH/acetone at 0°C) to introduce the amino and chloro groups. Subsequent etherification with phenol derivatives under reflux in polar aprotic solvents (e.g., DMSO or DMF) is critical for forming the oxy-phenol linkage . Yield optimization requires precise temperature control, stoichiometric ratios, and purification via column chromatography or recrystallization (e.g., water-ethanol mixtures) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments (e.g., δ ~3.76–3.86 ppm for methoxy groups in related triazine derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • Melting Point Analysis : Compare observed melting points (>330°C) with literature values to assess purity .
  • HPLC : Reverse-phase chromatography to quantify impurities and validate ≥95% purity .

Q. What are the key physicochemical properties relevant to experimental design (e.g., solubility, stability)?

  • Methodology : Solubility varies significantly with solvent polarity. For example, triazine-phenol derivatives exhibit low solubility in water but moderate solubility in DMSO (~15 mg/mL) and chlorinated solvents (e.g., CHCl₃, ~254 mg/mL) . Stability testing under varying pH (2–12) and UV exposure is critical for applications in photostable materials. Accelerated aging studies (e.g., 60°C/75% RH for 4 weeks) combined with FTIR or UV-Vis spectroscopy can monitor degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 65% vs. 90%) for analogous triazine derivatives?

  • Methodology : Conduct a systematic analysis of reaction parameters:

  • Catalyst Effects : Compare yields using bases like DIPEA (90% yield in multi-step reactions) vs. NaOMe (65% in single-step reactions) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity compared to acetone .
  • Time-Temperature Profiling : Extended reflux durations (e.g., 18–24 hours) may improve conversion but risk side reactions .
  • Statistical Design : Use response surface methodology (RSM) to model interactions between variables .

Q. What advanced characterization techniques are recommended for studying this compound’s interactions in polymeric matrices?

  • Methodology :

  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis to assess thermal stability (e.g., decomposition >300°C) and polymer compatibility .
  • XRD : Crystallinity analysis to evaluate dispersion in amorphous polymers like polycarbonates.
  • ESR Spectroscopy : Detect free radical formation under UV exposure, relevant to UV absorber applications .

Q. How can computational methods aid in predicting biological activity or binding interactions?

  • Methodology :

  • Molecular Docking : Screen against targets like estrogen receptors (ERα/ERβ) using AutoDock Vina, leveraging structural analogs (e.g., 4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol) as templates .
  • QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with antimicrobial activity using datasets from related triazines .

Q. What strategies mitigate challenges in synthesizing derivatives with enhanced bioactivity or photostability?

  • Methodology :

  • Directed Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the triazine ring to improve UV absorption .
  • Protecting Group Chemistry : Use acetyl or tert-butyl groups to stabilize reactive sites during functionalization .
  • High-Throughput Screening : Test derivatives against bacterial/fungal strains (e.g., E. coli, C. albicans) using microbroth dilution assays .

Key Research Gaps

  • Limited data on estrogen receptor binding or cytotoxicity profiles; further in vitro assays (e.g., MTT on MCF-7 cells) are recommended .
  • Mechanistic studies on UV stabilization in polymers are needed, particularly regarding catalyst residue interactions .

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